molecular formula C5H10N2 B2853570 2-(Methylamino)butanenitrile CAS No. 106588-24-3

2-(Methylamino)butanenitrile

Cat. No.: B2853570
CAS No.: 106588-24-3
M. Wt: 98.149
InChI Key: WRGZNMYHMLXWRH-UHFFFAOYSA-N
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Description

2-(Methylamino)butanenitrile is an organic compound with the molecular formula C5H10N2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain with a methylamino substituent

Synthetic Routes and Reaction Conditions:

    From Halogenoalkanes: One common method to synthesize nitriles, including this compound, is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. The halogen is replaced by a cyano group, resulting in the formation of the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{KCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{KBr} ]

    From Amides: Nitriles can also be synthesized by dehydrating amides using phosphorus (V) oxide.

Industrial Production Methods: Industrial production of nitriles often involves similar methods but on a larger scale, with optimized reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Reduction: This compound can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.

    Hydrolysis: Acidic hydrolysis involves heating the nitrile with sulfuric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed:

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

2-(Methylamino)butanenitrile has various applications in scientific research:

Safety and Hazards

“2-(Methylamino)butanenitrile” is classified as an irritant . For safety, it is recommended to handle this compound with appropriate personal protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .

Mechanism of Action

Target of Action

Nitriles, in general, are known to undergo nucleophilic substitution reactions .

Mode of Action

2-(Methylamino)butanenitrile likely undergoes a nucleophilic substitution reaction, similar to other nitriles . In this reaction, a nucleophile (a molecule that donates an electron pair) replaces a group in another molecule. For instance, if a halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol, the halogen is replaced by a -CN group, and a nitrile is produced . This reaction is known as an S N 2 reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the reactions involving this compound. For instance, the presence of water during the reaction of a halogenoalkane with cyanide ions can lead to substitution by -OH instead of -CN .

Comparison with Similar Compounds

    Butanenitrile: Lacks the methylamino group, making it less reactive in certain contexts.

    2-(Amino)butanenitrile: Similar structure but without the methyl group, affecting its steric and electronic properties.

    2-(Methylamino)propanenitrile: Shorter carbon chain, leading to different physical and chemical properties.

Uniqueness: 2-(Methylamino)butanenitrile is unique due to the presence of both a cyano group and a methylamino group, which confer distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

2-(methylamino)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-3-5(4-6)7-2/h5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGZNMYHMLXWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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